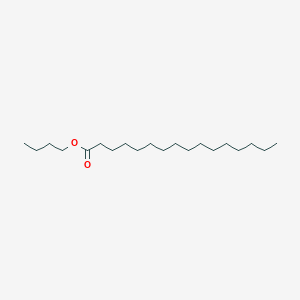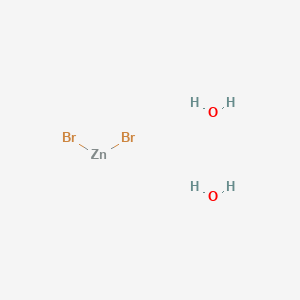![molecular formula C18H15N3 B092349 2,9-Dihydro-9-methyl-3H-imidazo[1,2-a]indolo[3,2-c]quinoline CAS No. 16273-34-0](/img/structure/B92349.png)
2,9-Dihydro-9-methyl-3H-imidazo[1,2-a]indolo[3,2-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Dihydro-9-methyl-3H-imidazo[1,2-a]indolo[3,2-c]quinoline is a complex heterocyclic compound that belongs to the family of quinoline derivatives. This compound is characterized by its unique fused ring structure, which includes an imidazole ring, an indole ring, and a quinoline ring. The presence of these rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dihydro-9-methyl-3H-imidazo[1,2-a]indolo[3,2-c]quinoline typically involves multi-step reactions that include cyclization and condensation processes. One common method involves the reaction of indole derivatives with quinoline precursors under acidic or basic conditions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the fused ring structure .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis or phase-transfer catalysis to enhance reaction efficiency and yield. These methods are advantageous due to their ability to provide high purity products in a shorter time frame compared to traditional synthetic methods .
Analyse Chemischer Reaktionen
Types of Reactions
2,9-Dihydro-9-methyl-3H-imidazo[1,2-a]indolo[3,2-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but they generally involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
2,9-Dihydro-9-methyl-3H-imidazo[1,2-a]indolo[3,2-c]quinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,9-Dihydro-9-methyl-3H-imidazo[1,2-a]indolo[3,2-c]quinoline involves its interaction with specific molecular targets and pathways within cells. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For example, it can inhibit the activity of certain enzymes, leading to the disruption of cellular processes such as DNA replication and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: Quinoline-based compounds like quinine and chloroquine are also similar in structure and function.
Uniqueness
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
16273-34-0 |
|---|---|
Molekularformel |
C18H15N3 |
Molekulargewicht |
273.3 g/mol |
IUPAC-Name |
14-methyl-3,6,14-triazapentacyclo[11.7.0.02,6.07,12.015,20]icosa-1(13),2,7,9,11,15,17,19-octaene |
InChI |
InChI=1S/C18H15N3/c1-20-14-8-4-2-6-12(14)16-17(20)13-7-3-5-9-15(13)21-11-10-19-18(16)21/h2-9H,10-11H2,1H3 |
InChI-Schlüssel |
SDMIRMPEUDBIGW-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C1C4=CC=CC=C4N5C3=NCC5 |
Kanonische SMILES |
CN1C2=CC=CC=C2C3=C1C4=CC=CC=C4N5C3=NCC5 |
Synonyme |
2,9-Dihydro-9-methyl-3H-imidazo[1,2-a]indolo[3,2-c]quinoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-iodoethanone](/img/structure/B92291.png)


